4-{[(4-Methylphenyl)methyl]sulfanyl}phenol
Description
4-{[(4-Methylphenyl)methyl]sulfanyl}phenol is a sulfur-containing phenolic compound characterized by a central phenol group substituted with a methylphenylsulfanyl moiety via a methylene bridge. Its structure combines aromatic and thioether functionalities, making it relevant in medicinal chemistry and materials science.
Properties
CAS No. |
102273-81-4 |
|---|---|
Molecular Formula |
C14H14OS |
Molecular Weight |
230.33 g/mol |
IUPAC Name |
4-[(4-methylphenyl)methylsulfanyl]phenol |
InChI |
InChI=1S/C14H14OS/c1-11-2-4-12(5-3-11)10-16-14-8-6-13(15)7-9-14/h2-9,15H,10H2,1H3 |
InChI Key |
FICVPIWPALZJSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[[(4-methylphenyl)methyl]thio]- typically involves the reaction of 4-methylbenzyl chloride with thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the thiophenol acts as a nucleophile and displaces the chloride ion from the 4-methylbenzyl chloride, forming the desired product .
Industrial Production Methods
Industrial production of Phenol, 4-[[(4-methylphenyl)methyl]thio]- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of more efficient catalysts, higher temperatures, and controlled reaction environments to facilitate the nucleophilic substitution reaction .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[[(4-methylphenyl)methyl]thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thioether.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioether.
Substitution: Various substituted phenol derivatives depending on the electrophile used.
Scientific Research Applications
"4-{[(4-Methylphenyl)methyl]sulfanyl}phenol" is a chemical compound . Information on its applications is limited, but research on related compounds provides insight into potential uses.
Related Compounds and Their Applications
Methyl 2-[[11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl]sulfanyl]benzoate has demonstrated uses and research applications in chemistry, medicine, and industry.
Scientific Research Applications
- Chemistry As a precursor in synthesizing complex molecules and a reagent in organic reactions.
- Medicine Potential as a therapeutic agent, particularly in treating diseases involving oxidative stress and inflammation, is being explored.
- Industry Useful in the development of new materials with specific properties, such as enhanced stability and reactivity.
Biological Activity Studies
Methyl 2-[[11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl]sulfanyl]benzoate has demonstrated anticancer, antimicrobial, and anti-inflammatory effects.
- Anticancer Activity In vitro studies showed the compound inhibited the proliferation of human cancer cell lines (e.g., breast and colon cancer) by inducing apoptosis through the activation of caspase pathways.
- Antimicrobial Properties Research indicated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Anti-inflammatory Effects Animal model studies revealed that administration of the compound reduced inflammation markers in tissues subjected to induced inflammatory conditions.
Chemical Reactions Analysis
This compound can undergo several chemical reactions:
- Oxidation Using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
- Reduction Using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the sulfur atoms to sulfides.
- Substitution Nucleophilic substitution reactions can occur at the benzoate ester group, where nucleophiles such as amines or thiols can replace the methoxy group.
Mechanism of Action
The mechanism of action of Phenol, 4-[[(4-methylphenyl)methyl]thio]- involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Differences and Properties
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: Compounds with electron-withdrawing substituents (e.g., nitro in , azo in ) exhibit enhanced antimicrobial activity due to increased electrophilicity .
- Heterocyclic Additions : Introduction of triazole (), oxadiazole (), or piperazine () rings alters solubility and bioactivity. For example, triazole derivatives show strong O—H⋯N hydrogen bonding, influencing crystal packing and stability .
Biological Activity
4-{[(4-Methylphenyl)methyl]sulfanyl}phenol, also known as 4-((4-methylphenyl)sulfanyl)phenol, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound possesses a phenolic structure with a sulfonyl group attached to a methylphenyl moiety. Its molecular formula is , and it features a hydroxyl group that is crucial for its biological interactions.
Antimicrobial Activity
Research has demonstrated that 4-{[(4-Methylphenyl)methyl]sulfanyl}phenol exhibits significant antimicrobial properties. Various studies have reported its effectiveness against different bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 15 µg/mL |
These results indicate that the compound may serve as a potential lead for developing new antibiotics, particularly against resistant strains .
Anti-inflammatory Properties
The anti-inflammatory activity of this compound has been assessed through various in vitro assays. The mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In animal models, administration of the compound resulted in reduced swelling and inflammatory markers, suggesting its potential use in treating inflammatory diseases .
Antioxidant Activity
The antioxidant capacity of 4-{[(4-Methylphenyl)methyl]sulfanyl}phenol has also been evaluated. The compound demonstrated significant free radical scavenging activity, which was measured using DPPH and ABTS assays. The results are summarized in the following table:
| Assay | IC50 Value (µM) |
|---|---|
| DPPH | 20 |
| ABTS | 15 |
These findings suggest that the compound can mitigate oxidative stress, which is implicated in various chronic diseases .
The biological activity of 4-{[(4-Methylphenyl)methyl]sulfanyl}phenol is primarily attributed to its ability to interact with key biomolecules:
- Hydrogen Bonding : The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity.
- Nucleophilic Interactions : The sulfonyl group can react with nucleophiles in biomolecules, leading to various biological effects.
This dual mechanism enhances its potential as a therapeutic agent .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antibacterial Efficacy : A study conducted on mice infected with Staphylococcus aureus showed that treatment with 4-{[(4-Methylphenyl)methyl]sulfanyl}phenol significantly reduced bacterial load and improved survival rates.
- Anti-inflammatory Effects : In a model of acute inflammation induced by carrageenan, administration of the compound led to a marked decrease in paw edema compared to controls.
These studies underscore the compound's promise as a multi-faceted therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
